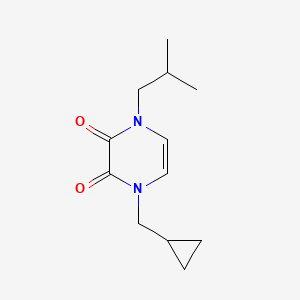
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, otherwise known as 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione, is a compound with a wide variety of applications in the field of science. This compound has been used in a number of scientific research applications, such as in the synthesis of new molecules, in the study of biochemical and physiological effects, and in laboratory experiments. In
科学研究应用
2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of scientific research applications. It has been used in the synthesis of new molecules, such as polyaromatic hydrocarbons and heterocyclic compounds. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. Additionally, it has been used in laboratory experiments, such as in the study of the structure and reactivity of molecules.
作用机制
The mechanism of action of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of imine bonds between molecules. It is also believed that the compound can act as a receptor for molecules, allowing them to bind to it and undergo a chemical reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione are not yet fully understood. However, it is believed that the compound can act as a receptor for molecules, allowing them to bind to it and undergo a chemical reaction. This could potentially lead to the formation of new molecules or the alteration of existing molecules. Additionally, it is believed that the compound could potentially have an effect on biochemical processes, such as the metabolism of drugs.
实验室实验的优点和局限性
The use of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in experiments is its ability to act as a catalyst for the formation of imine bonds between molecules. This makes it a useful tool in the synthesis of new molecules. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. One of the main limitations of using this compound in experiments is that its mechanism of action is not yet fully understood. This can make it difficult to predict the outcome of experiments involving this compound.
未来方向
There are a number of potential future directions for research involving 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione. One potential direction is to further investigate the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of new molecules. Additionally, research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments. Finally, research could be conducted to explore the potential of using this compound in drug development and delivery.
合成方法
The synthesis of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione is a multi-step process. The compound is synthesized by combining two molecules, 2-methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine and 2,3-dione. This reaction is catalyzed by a base such as sodium hydroxide. The first step of the reaction involves the formation of an imine bond between the two molecules, followed by the formation of a dihydropyrimidine ring. The final step of the reaction involves the formation of a pyrazine ring. The reaction is typically carried out in a polar solvent such as dimethylformamide.
属性
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZHVGBNCACOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-prop-2-enylpyrazine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6460909.png)
![6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline](/img/structure/B6460920.png)
![4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6460921.png)
![3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6460923.png)
![3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6460930.png)
![1-[(2-chlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460946.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460953.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)

![N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B6460977.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)
![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)